N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
The compound N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide features a triazolo[4,3-c]pyrimidin-3-one core substituted with fluorophenyl and methyl groups, coupled with an acetamide side chain.
Properties
IUPAC Name |
2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2/c1-12-9-15(23)5-8-17(12)26-19(30)11-28-21(31)29-18(27-28)10-13(2)24-20(29)25-16-6-3-14(22)4-7-16/h3-10H,11H2,1-2H3,(H,24,25)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGMCPBXTPCEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the fluorinated aromatic rings: This step often involves nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. The structure of N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide suggests it may exhibit similar properties. Research indicates that derivatives with triazole rings have shown promising results against various cancer cell lines, including breast and lung cancers. For instance, a related compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in MCF-7 breast cancer cells .
1.2 Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with fluorinated phenyl groups have been documented to enhance antibacterial activity against Gram-positive and Gram-negative bacteria. A related study found that triazole derivatives exhibited significant antibacterial activity, indicating that this compound could be effective against resistant bacterial strains .
Case Studies and Experimental Findings
Table 1: Summary of Case Studies on Related Compounds
Mechanism of Action
The mechanism by which N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in the Triazolo[4,3-c]pyrimidin-3-one Class
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Key Differences :
- Substituent Position : The target compound has a 4-fluoro-2-methylphenyl acetamide group, whereas this analog uses a 2,5-dimethylphenyl group.
- Molecular Mass : Both share a molecular formula (C₂₂H₂₁FN₆O₂) and mass (420.448 Da), indicating near-identical core structures.
- Implications: The fluoro vs. methyl substitution at the phenyl ring may influence lipophilicity and target binding.
Flumetsulam ()
- Structure : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide.
- Comparison :
Fluorophenyl-Containing Heterocycles with Acetamide Moieties
Tyrosine Kinase Inhibitor ()
- Structure: N-[(3-fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide.
- Comparison: Shared Features: Both compounds have 4-fluorophenyl groups and acetamide linkages.
Pyrazolo[4,3-c]pyridine Carboxamides ()
- Examples :
- N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide.
- N-cycloheptyl-5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide.
- Comparison :
Physicochemical and Computational Comparisons
QSAR and Similarity Modeling ()
- QSAR Insights : Quantitative Structure-Activity Relationship (QSAR) models compare the target compound to entire chemical libraries, focusing on descriptors like logP, polar surface area, and hydrogen-bonding capacity. The 4-fluorophenyl group likely contributes to optimal hydrophobicity for membrane penetration .
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including antibacterial, antitumor, and other pharmacological effects.
Chemical Structure
The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of fluorine atoms and methyl groups in its structure may influence its pharmacokinetic properties and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific areas of biological activity related to this compound.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of compounds related to triazolo-pyrimidines. For example:
- In vitro studies have shown that derivatives with similar structures possess activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for closely related compounds ranged from 31.25 µg/mL to 125 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's potential as an antitumor agent is supported by structure-activity relationship (SAR) studies:
- Cytotoxicity assays have indicated that triazolo-pyrimidine derivatives can inhibit cancer cell proliferation effectively. For instance, compounds exhibiting IC50 values less than those of established chemotherapeutics like doxorubicin suggest promising antitumor efficacy .
Research Findings and Case Studies
A review of literature reveals several case studies highlighting the biological activity of similar compounds:
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
